An In-depth Technical Guide to 4-(chloromethyl)pyridazine hydrochloride: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 4-(chloromethyl)pyridazine hydrochloride: A Versatile Heterocyclic Building Block
A Senior Application Scientist's Perspective on Synthesis, Reactivity, and Applications in Drug Discovery
Disclaimer: Detailed experimental data and in-depth technical literature for 4-(chloromethyl)pyridazine hydrochloride (CAS 50901-48-9) are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of its anticipated chemical properties and utility by drawing parallels with its well-characterized structural analog, 4-(chloromethyl)pyridine hydrochloride, and by leveraging the established principles of pyridazine chemistry. All discussions of reactivity and synthesis should be considered from this comparative and theoretical standpoint.
Introduction: The Pyridazine Scaffold and the Significance of the Chloromethyl Moiety
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in the design of novel therapeutic agents.[1] The introduction of a chloromethyl group onto this scaffold, as in 4-(chloromethyl)pyridazine hydrochloride, creates a highly reactive and versatile synthetic intermediate. This "handle" allows for the facile introduction of a wide array of functional groups through nucleophilic substitution, enabling the exploration of vast chemical space in drug discovery programs.[2]
While its pyridine counterpart, 4-(chloromethyl)pyridine hydrochloride, has been more extensively studied, the pyridazine derivative holds unique potential due to the electronic influence of the additional nitrogen atom. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, reactivity, and potential applications of this intriguing heterocyclic building block.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 4-(chloromethyl)pyridazine hydrochloride is limited. The following table summarizes its basic properties and provides a comparison with its pyridine analog.
| Property | 4-(chloromethyl)pyridazine hydrochloride | 4-(chloromethyl)pyridine hydrochloride |
| CAS Number | 50901-48-9[3] | 1822-51-1 |
| Molecular Formula | C₅H₅ClN₂·HCl | C₆H₆ClN·HCl |
| Molecular Weight | 165.02 g/mol | 164.03 g/mol |
| Appearance | Not specified (likely a crystalline solid) | White to pale yellow crystalline powder |
| Solubility | Not specified (expected to be soluble in polar solvents) | Soluble in water, DMSO, and methanol[4] |
| Melting Point | Not specified | 166-173 °C |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton signals of the pyridazine ring are expected to be deshielded compared to benzene due to the electron-withdrawing nature of the nitrogen atoms. The chloromethyl protons would likely appear as a singlet in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon atoms of the pyridazine ring will show characteristic shifts, with the carbon attached to the chloromethyl group being of particular interest for confirming substitution.
-
IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring, C-N stretching, and C-Cl stretching.
Synthesis of 4-(chloromethyl)pyridazine hydrochloride: A Plausible Synthetic Route
A common and effective method for the synthesis of chloromethylated heteroaromatics involves the chlorination of the corresponding hydroxymethyl derivative.[5] A plausible synthetic pathway for 4-(chloromethyl)pyridazine hydrochloride would, therefore, start from 4-(hydroxymethyl)pyridazine.
Step-by-step Plausible Synthesis:
-
Starting Material: 4-(hydroxymethyl)pyridazine.
-
Chlorination: Reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride.[5] Thionyl chloride is a common reagent for this transformation and would likely yield the hydrochloride salt directly.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent, and may or may not require heating.
-
Workup: The product, being a salt, would likely precipitate from the reaction mixture and could be isolated by filtration.
Caption: Plausible synthesis of 4-(chloromethyl)pyridazine hydrochloride.
Chemical Reactivity: A Highly Electrophilic Building Block
The primary mode of reactivity for 4-(chloromethyl)pyridazine hydrochloride is expected to be nucleophilic substitution at the chloromethyl carbon. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.
Comparative Reactivity with the Pyridine Analog:
The two adjacent nitrogen atoms in the pyridazine ring make it more electron-deficient than the pyridine ring.[6][7] This increased electron deficiency is expected to make the chloromethyl group in the pyridazine derivative even more reactive towards nucleophiles than in its pyridine counterpart.
Typical Nucleophilic Substitution Reactions:
-
N-Alkylation: Reaction with primary or secondary amines to form the corresponding substituted aminomethylpyridazines. This is a fundamental transformation in the synthesis of many biologically active molecules.
-
O-Alkylation: Reaction with alcohols or phenols in the presence of a base to yield ethers.
-
S-Alkylation: Reaction with thiols to produce thioethers.
-
C-Alkylation: Reaction with carbanions or other carbon nucleophiles to form new carbon-carbon bonds.
Caption: Expected reactivity of 4-(chloromethyl)pyridazine hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a key component in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[8][2][4][9][10][11][12][13][14][15] 4-(chloromethyl)pyridazine hydrochloride serves as a crucial starting material for the synthesis of diverse pyridazine-containing compounds for screening in drug discovery programs.
Role as a Synthetic Intermediate:
The ability to easily introduce various side chains via the reactive chloromethyl group allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituent attached to the pyridazine core, medicinal chemists can fine-tune the pharmacological properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.
Examples of Drug Scaffolds Incorporating the Pyridazine Moiety:
| Drug/Candidate Class | Therapeutic Target/Indication |
| Kinase Inhibitors | Cancer |
| VEGFR-2 Inhibitors | Angiogenesis, Cancer[14] |
| Antiviral Agents | Viral Infections[9] |
| Anti-inflammatory Agents | Inflammation-related diseases |
Safety and Handling
As a reactive heterocyclic halide, 4-(chloromethyl)pyridazine hydrochloride should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the following guidelines, based on similar compounds, should be followed:
| Hazard Category | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage.[10] |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17][18] |
| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.[19] |
| Spills | In case of a spill, use appropriate absorbent material and dispose of it as hazardous waste.[16] |
Conclusion
4-(chloromethyl)pyridazine hydrochloride is a promising, albeit currently under-characterized, building block for organic synthesis and medicinal chemistry. Its predicted high reactivity, coupled with the proven pharmacological importance of the pyridazine scaffold, makes it a valuable tool for the development of novel therapeutic agents. Further research into the specific properties and reactions of this compound is warranted and will undoubtedly expand its utility in the field of drug discovery.
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